Methyl bromoacetate-2,2-d2

Catalog No.
S788210
CAS No.
163886-16-6
M.F
C3H5BrO2
M. Wt
154.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl bromoacetate-2,2-d2

CAS Number

163886-16-6

Product Name

Methyl bromoacetate-2,2-d2

IUPAC Name

methyl 2-bromo-2,2-dideuterioacetate

Molecular Formula

C3H5BrO2

Molecular Weight

154.99 g/mol

InChI

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2

InChI Key

YDCHPLOFQATIDS-CBTSVUPCSA-N

SMILES

COC(=O)CBr

Canonical SMILES

COC(=O)CBr

Isomeric SMILES

[2H]C([2H])(C(=O)OC)Br

The exact mass of the compound Methyl bromoacetate-2,2-d2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl bromoacetate-2,2-d2 (CAS 163886-16-6) is a highly reactive, isotopically enriched α-bromo ester utilized primarily as a mass spectrometry tagging reagent and a deuterated building block . Featuring a standard isotopic purity of ≥98 atom % D, this compound provides a precise +2 Da mass shift per alkylation site . Its primary procurement value lies in its dual function: it acts as a highly reactive electrophile for the rapid carboxymethylation of nucleophilic amino acids in proteomics, and serves as an efficient precursor for synthesizing stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS and GC-MS workflows .

Substituting Methyl bromoacetate-2,2-d2 with its unlabeled counterpart (CAS 96-32-2) eliminates the +2 Da mass signature, rendering it non-functional for isotopic multiplexing or internal standard differentiation in mass spectrometry [1]. Furthermore, replacing it with methyl chloroacetate-d2 severely compromises processability; the chloride leaving group exhibits significantly slower SN2 reaction kinetics, which can lead to incomplete protein alkylation or require elevated, degradation-inducing reaction temperatures. Finally, while iodoacetamide is the standard alkylating agent in proteomics, it fails to provide the specific carboxymethylation mass shift (+74 Da for the d2 variant) and exhibits different residue selectivity, making methyl bromoacetate-2,2-d2 strictly necessary for targeted histidine mapping and custom isotopic tagging [2].

Alkylation Kinetics: Bromoacetate vs. Chloroacetate

In nucleophilic substitution (SN2) reactions critical for protein derivatization and small-molecule synthesis, the choice of the alpha-halogen dictates the reaction rate. Class-level kinetic data demonstrates that alpha-bromo esters react substantially faster than their chloro- analogs due to the lower bond dissociation energy and greater polarizability of the carbon-bromine bond [1]. Using methyl chloroacetate-d2 as a substitute requires elevated temperatures or extended reaction times, which can cause protein denaturation or side reactions, whereas methyl bromoacetate-2,2-d2 achieves near-complete alkylation under mild near-physiological conditions [1].

Evidence DimensionRelative SN2 alkylation rate
Target Compound DataRapid alkylation under mild conditions (e.g., room temperature)
Comparator Or BaselineMethyl chloroacetate-d2 (~50–100x slower reaction kinetics)
Quantified Difference50–100x faster reaction kinetics for the bromoacetate
ConditionsStandard SN2 alkylation of nucleophilic substrates (e.g., thiols, amines)

Faster kinetics ensure complete isotopic labeling without subjecting sensitive biomolecules or complex synthetic intermediates to harsh, yield-reducing conditions.

Isotopic Mass Signature for Quantitative Mass Spectrometry

For relative quantification in mass spectrometry, the labeling reagent must introduce a predictable and distinct mass shift without altering the chromatographic retention time of the analyte. Methyl bromoacetate-2,2-d2 introduces a precise +74.034 Da mass addition (carboxymethylation) per derivatized site, compared to the +72.021 Da shift provided by the unlabeled analog [1]. This exact +2.01 Da difference is strictly required to generate distinguishable heavy/light peptide pairs or internal standards, avoiding the isotopic overlap that occurs with natural heavy isotope abundance in large molecules [1].

Evidence DimensionAlkylation mass shift (Δm)
Target Compound Data+74.034 Da per alkylated site
Comparator Or BaselineUnlabeled methyl bromoacetate (+72.021 Da per site)
Quantified DifferenceExact +2.01 Da mass difference per alkylated residue
ConditionsLC-MS/MS analysis of derivatized peptides or small-molecule metabolites

The precise +2 Da shift is the fundamental requirement for enabling accurate heavy/light isotopic ratio calculations in quantitative LC-MS/MS workflows.

Protein Derivatization Yield and Residue Targeting

While standard proteomics relies on iodoacetamide for cysteine carbamidomethylation, methyl bromoacetate provides a distinct carboxymethylation pathway. Studies utilizing methyl bromoacetate demonstrate a high conversion rate (approximately 90%) of thiol groups under mild conditions (pH ~7) [1]. Furthermore, methyl bromoacetate is specifically utilized for probing other nucleophilic residues, such as histidine, which standard iodoacetamide protocols often miss or label inefficiently. The d2-labeled variant allows researchers to track these specific modifications quantitatively via mass spectrometry[1].

Evidence DimensionDerivatization yield and residue scope
Target Compound Data~90% yield for Cys, capable of His labeling
Comparator Or BaselineStandard Iodoacetamide (Predominantly Cys-restricted under standard protocols)
Quantified DifferenceProvides an alternative +74 Da mass tag with ~90% conversion efficiency while expanding the targetable residue profile
ConditionsPeptide alkylation in sodium phosphate buffer (50 mM, pH 7.0) at room temperature

Procuring this specific reagent allows proteomics labs to map histidine reactivity and achieve targeted labeling where standard iodoacetamide workflows are insufficient.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

Methyl bromoacetate-2,2-d2 is a highly efficient precursor for synthesizing deuterated internal standards for small-molecule drugs, fatty acids, and metabolites[1]. By leveraging its highly reactive bromo group, chemists can perform rapid, high-yield alkylations to introduce a -CD2COOCH3 moiety. This directly translates to cost-effective production of precise +2 Da shifted standards required for accurate LC-MS/MS and GC-MS pharmacokinetic and metabolomic assays [1].

Quantitative Chemical Labeling in Comparative Proteomics

In bottom-up proteomics, this compound is utilized to generate 'heavy' labeled peptides for relative quantification [2]. By treating one biological sample with unlabeled methyl bromoacetate and another with the d2 variant, researchers can mix the samples and analyze them via LC-MS/MS. The identical chromatographic behavior but distinct +2 Da mass difference allows for precise quantification of protein expression changes without the expense of metabolic labeling [2].

Structural Proteomics and Histidine Reactivity Mapping

Beyond standard cysteine alkylation, methyl bromoacetate-2,2-d2 is procured for specialized structural proteomics to probe the solvent accessibility and reactivity of histidine residues [2]. The specific +74 Da mass shift provided by the d2 variant allows structural biologists to confidently identify carboxymethylated histidines in complex MS/MS spectra, facilitating the mapping of protein-protein interaction interfaces and enzyme active sites[2].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Methyl bromo(~2~H_2_)acetate

Dates

Last modified: 04-14-2024

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